N-alpha-t-Butyloxycarbonyl-N,N'-beta-ethyl-L-homoarginine
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Overview
Description
N-alpha-t-Butyloxycarbonyl-N,N’-beta-ethyl-L-homoarginine is a compound used primarily in biochemical and proteomics research. It is a derivative of L-homoarginine, modified with a tert-butyloxycarbonyl (Boc) protecting group and ethyl groups. This compound is known for its role in peptide synthesis and as a biochemical reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-t-Butyloxycarbonyl-N,N’-beta-ethyl-L-homoarginine typically involves the protection of the amino group of L-homoarginine with a Boc group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The ethylation of the guanidine group is then carried out using ethyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-alpha-t-Butyloxycarbonyl-N,N’-beta-ethyl-L-homoarginine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The ethyl groups on the guanidine moiety can be substituted with other alkyl or aryl groups using appropriate alkylating agents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol.
Substitution: Ethyl iodide, methyl iodide, and other alkylating agents under basic conditions.
Major Products Formed
Deprotection: L-homoarginine and its derivatives.
Substitution: Various alkylated derivatives of L-homoarginine.
Scientific Research Applications
N-alpha-t-Butyloxycarbonyl-N,N’-beta-ethyl-L-homoarginine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Research: Employed as a reagent in the study of enzyme mechanisms and protein interactions.
Drug Development: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-alpha-t-Butyloxycarbonyl-N,N’-beta-ethyl-L-homoarginine involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The ethylated guanidine group can interact with various molecular targets, influencing biological pathways and enzyme activities .
Comparison with Similar Compounds
N-alpha-t-Butyloxycarbonyl-N,N’-beta-ethyl-L-homoarginine can be compared with other Boc-protected amino acids and their derivatives. Similar compounds include:
N-alpha-t-Butyloxycarbonyl-L-arginine: Another Boc-protected amino acid used in peptide synthesis.
N-alpha-t-Butyloxycarbonyl-N,N’-diethyl-L-arginine: A derivative with diethyl groups on the guanidine moiety.
The uniqueness of N-alpha-t-Butyloxycarbonyl-N,N’-beta-ethyl-L-homoarginine lies in its specific ethylation pattern and its applications in specialized biochemical research .
Properties
Molecular Formula |
C16H32N4O4 |
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Molecular Weight |
344.45 g/mol |
IUPAC Name |
(2S)-6-[bis(ethylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C16H32N4O4/c1-6-17-14(18-7-2)19-11-9-8-10-12(13(21)22)20-15(23)24-16(3,4)5/h12H,6-11H2,1-5H3,(H,20,23)(H,21,22)(H2,17,18,19)/t12-/m0/s1 |
InChI Key |
MJHLGXKXOPOSNH-LBPRGKRZSA-N |
Isomeric SMILES |
CCNC(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NCC |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)NCC |
Origin of Product |
United States |
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